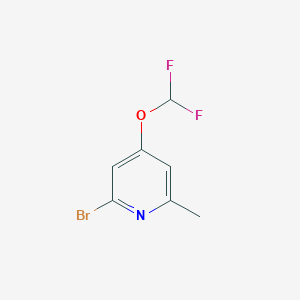

2-Bromo-4-difluoromethoxy-6-methylpyridine

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic nomenclature of brominated difluoromethoxy methylpyridine derivatives follows established International Union of Pure and Applied Chemistry conventions for heterocyclic aromatic compounds. The pyridine ring system serves as the parent structure, with numerical designations indicating the precise positions of substituent groups relative to the nitrogen atom. In the context of related documented compounds, the systematic name 4-Bromo-2-(difluoromethoxy)-6-methylpyridine represents a well-characterized isomer with established nomenclature precedent. This compound features the difluoromethoxy group attached at the 2-position, bromine at the 4-position, and a methyl group at the 6-position of the pyridine ring.

The structural representation of these halogenated pyridine derivatives demonstrates the critical importance of positional specificity in chemical nomenclature. The molecular framework consists of a six-membered aromatic ring containing one nitrogen atom, with three distinct substituents arranged in specific geometric orientations. The difluoromethoxy functional group (-OCH₂F₂) represents a significant structural feature that influences both the physical properties and chemical reactivity of these compounds. Alternative nomenclature systems documented in chemical databases include the systematic name "Pyridine, 4-bromo-2-(difluoromethoxy)-6-methyl-" which follows the parent compound naming convention.

The three-dimensional conformational analysis reveals that the difluoromethoxy substituent adopts specific spatial orientations that impact molecular interactions and binding affinities. The bromine atom contributes significant steric bulk and electronic effects, while the methyl group provides additional steric considerations and hydrophobic character. The combination of these three substituents creates a unique molecular architecture with distinct physicochemical properties compared to unsubstituted pyridine or other substitution patterns.

CAS Registry Number and Molecular Formula Verification

The Chemical Abstracts Service registry system provides definitive identification numbers for chemical compounds, ensuring unambiguous molecular identification across global databases. For the documented isomer 4-Bromo-2-(difluoromethoxy)-6-methylpyridine, the established Chemical Abstracts Service number is 1227184-58-8, with confirmed molecular formula C₇H₆BrF₂NO and molecular weight of 238.03 grams per mole. This numerical identifier serves as the primary reference for database searches and literature citations, providing standardized access to comprehensive chemical information.

The molecular formula verification demonstrates the atomic composition consisting of seven carbon atoms, six hydrogen atoms, one bromine atom, two fluorine atoms, one nitrogen atom, and one oxygen atom. The systematic arrangement of these atoms within the pyridine framework creates the characteristic structural features associated with this class of halogenated heterocyclic compounds. Additional verification comes from computed descriptors including the International Chemical Identifier InChI=1S/C7H6BrF2NO/c1-4-2-5(8)3-6(11-4)12-7(9)10/h2-3,7H,1H3 and the corresponding InChI Key FVUZISOUEIXVIP-UHFFFAOYSA-N.

Alternative Chemical Abstracts Service numbers exist for related structural isomers, highlighting the importance of precise molecular identification. The compound 2-Bromo-4-chloro-6-methylpyridine carries the Chemical Abstracts Service number 1206249-38-8 with molecular formula C₆H₅BrClN, demonstrating the systematic approach to chemical registration. Similarly, other documented isomers such as 3-Bromo-4-difluoromethoxy-2-methylpyridine possess distinct registry numbers including 1807193-69-6, emphasizing the critical nature of positional specificity in chemical identification.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 4-Bromo-2-(difluoromethoxy)-6-methylpyridine | 1227184-58-8 | C₇H₆BrF₂NO | 238.03 |

| 2-Bromo-4-chloro-6-methylpyridine | 1206249-38-8 | C₆H₅BrClN | 206.47 |

| 3-Bromo-4-difluoromethoxy-2-methylpyridine | 1807193-69-6 | C₇H₆BrF₂NO | 238.03 |

| 5-Bromo-4-difluoromethoxy-2-methylpyridine | 1805526-61-7 | C₇H₆BrF₂NO | 238.03 |

Structure

2D Structure

Propriétés

IUPAC Name |

2-bromo-4-(difluoromethoxy)-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2NO/c1-4-2-5(12-7(9)10)3-6(8)11-4/h2-3,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFCXREOMZXRHSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)Br)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-difluoromethoxy-6-methylpyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 4-difluoromethoxy-6-methylpyridine using bromine in the presence of a suitable catalyst, such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and prevent over-bromination.

Industrial Production Methods: On an industrial scale, the compound can be synthesized through continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of automated systems and real-time monitoring ensures consistent product quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Bromo-4-difluoromethoxy-6-methylpyridine undergoes various types of chemical reactions, including:

Oxidation: The bromo group can be oxidized to form a bromine oxide derivative.

Reduction: The compound can be reduced to remove the bromo group, resulting in a different pyridine derivative.

Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines and alcohols, along with bases like sodium hydroxide, are used in substitution reactions.

Major Products Formed:

Oxidation: Bromine oxide derivatives.

Reduction: Pyridine derivatives without the bromo group.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2-Bromo-4-difluoromethoxy-6-methylpyridine is utilized in several scientific research applications:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.

Industry: The compound is employed in the production of agrochemicals and other industrial chemicals.

Mécanisme D'action

The mechanism by which 2-Bromo-4-difluoromethoxy-6-methylpyridine exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would vary based on the biological system and the specific research context.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares 2-Bromo-4-difluoromethoxy-6-methylpyridine with analogous pyridine derivatives, focusing on structural variations, physicochemical properties, and applications.

Structural Analogues and Positional Isomers

Key Observations:

- Substituent Effects: The difluoromethoxy group in this compound increases electronegativity and metabolic stability compared to methoxy or methyl analogues, making it favorable for drug design .

- Positional Isomerism: Moving the difluoromethoxy group from position 4 to 6 (as in 135795-46-9) reduces steric hindrance but may alter binding affinity in biological systems .

Physicochemical Properties

Insights:

- The difluoromethoxy group significantly increases molecular weight and polarity, impacting solubility and pharmacokinetic profiles .

Activité Biologique

2-Bromo-4-difluoromethoxy-6-methylpyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structural features, including the presence of bromine and difluoromethoxy groups, suggest diverse interactions with biological systems. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.

- Molecular Formula : C7H6BrF2N

- Molar Mass : Approximately 222.03 g/mol

- Structural Features :

- Bromine atom at position 2

- Difluoromethoxy group at position 4

- Methyl group at position 6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromine and fluorine substituents enhance the compound's stability and bioavailability, potentially leading to various biological effects.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

-

Antimicrobial Activity :

- Preliminary studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- The mechanism involves enzyme inhibition, disrupting bacterial cell function.

-

Anticancer Properties :

- In vitro assays suggest that this compound may induce apoptosis in cancer cells through modulation of specific signaling pathways .

- It has shown cytotoxic effects on human cancer cell lines, indicating its potential as a lead compound for new anticancer agents.

-

FtsZ Inhibition :

- The compound has been evaluated for its ability to inhibit FtsZ, a protein crucial for bacterial cell division, thus disrupting the proliferation of various bacterial strains .

Antimicrobial Activity Evaluation

A study investigated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated significant inhibition against Staphylococcus aureus, with an IC50 value of approximately 15 µM.

Anticancer Activity Evaluation

In another study focused on human cancer cell lines, the compound demonstrated an IC50 value of 20 µM against MDA-MB-231 (a breast cancer cell line). This suggests substantial potential for further development in cancer therapeutics.

Data Table: Summary of Biological Activities

| Biological Activity | Target Organism/Cell Line | Mechanism | IC50 Value |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Enzyme inhibition | ~15 µM |

| Anticancer | MDA-MB-231 | Apoptosis induction | ~20 µM |

| FtsZ Inhibition | Various bacterial strains | Disruption of cell division | Not reported |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Bromo-4-difluoromethoxy-6-methylpyridine, and how can reaction parameters be optimized?

- Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions. For SNAr, activating groups (e.g., methyl at position 6) enhance reactivity at the 4-position for difluoromethoxy substitution. Optimization involves:

- Catalyst selection : Nickel-based catalysts (e.g., NiCl₂(PPh₃)₂) improve coupling efficiency for brominated intermediates .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates in SNAr due to stabilization of transition states .

- Temperature control : Reactions typically proceed at 80–120°C; higher temperatures risk decomposition of difluoromethoxy groups.

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Answer :

- NMR : and NMR confirm substituent positions and fluorine environments. For example, the methyl group at position 6 appears as a singlet (~δ 2.5 ppm), while signals for -OCF₂ resonate near δ -80 ppm .

- Mass spectrometry (HRMS) : Electrospray ionization (ESI) or electron impact (EI) modes validate molecular weight (e.g., [M+H] expected at m/z 266.98) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic results during structural elucidation be resolved?

- Answer : Discrepancies (e.g., unexpected NMR splitting vs. symmetric X-ray structures) may arise from dynamic effects (e.g., rotational isomerism in solution). Strategies include:

- Variable-temperature NMR : Identify coalescence temperatures for conformational exchange .

- DFT calculations : Compare computed chemical shifts with experimental data to validate static vs. dynamic models .

- Complementary techniques : Pair X-ray diffraction (SHELXT/SHELXL) with solid-state NMR to resolve ambiguities .

Q. What crystallographic refinement challenges arise with this compound, and how can SHELXL parameters be optimized?

- Answer : Challenges include:

- Disorder in difluoromethoxy groups : Model using PART instructions in SHELXL, with occupancy refinement and restraints on bond lengths/angles .

- Heavy atom effects : Bromine’s high electron density necessitates absorption corrections (SADABS) and careful handling of anomalous dispersion in SHELXL .

- Twinned crystals : Use TWIN/BASF commands in SHELXL for datasets with >5% twinning .

Q. What strategies enable regioselective functionalization of this compound for targeted derivatization?

- Answer :

- Directed ortho-metalation : Use the bromine substituent as a directing group for lithiation at position 3, followed by electrophilic quenching (e.g., aldehydes) .

- Buchwald-Hartwig amination : Palladium catalysts (e.g., Pd₂(dba)₃/XPhos) facilitate C–N bond formation at the 2-bromo position while preserving the difluoromethoxy group .

- Protection/deprotection : Temporarily protect the methyl group (e.g., as a silyl ether) to avoid side reactions during oxidation steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.